![molecular formula C10H8BrF3N2O B8089230 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B8089230.png)
1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one is a useful research compound. Its molecular formula is C10H8BrF3N2O and its molecular weight is 309.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a unique imidazolidinone structure that contributes to its reactivity and biological properties.
Chemical Structure and Properties
- Chemical Formula : C₁₀H₈BrF₃N₂O
- CAS Number : 2407339-63-1
- Molecular Weight : 303.08 g/mol
The presence of both bromine and trifluoromethyl groups enhances the lipophilicity and biological activity of the compound, making it a candidate for further pharmacological studies.
Anticancer Properties
Research has shown that this compound exhibits anticancer activity against various cancer cell lines. The mechanisms by which this compound exerts its effects include:
- Inhibition of Cell Proliferation : Studies indicate that this compound can significantly reduce the viability of cancer cells, including those from breast (MCF-7) and colon (HCT-116) cancer lines. The IC50 values, which indicate the concentration required to inhibit 50% of cell viability, have been measured in various studies, demonstrating promising results compared to standard chemotherapeutics like cisplatin .
Case Study: Cytotoxic Activity
A notable study evaluated the cytotoxic effects of this compound on several cancer cell lines using an MTT assay. The results are summarized in the following table:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis via mitochondrial pathway |
HCT-116 | 20 | Cell cycle arrest at G0/G1 phase |
HeLa | 18 | Inhibition of DNA synthesis |
These findings suggest that the compound may induce apoptosis and cause cell cycle arrest, which are critical mechanisms in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity . Preliminary studies indicate effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The specific mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
The proposed mechanism by which this compound exerts its biological effects includes:
- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins, leading to functional inhibition.
- Targeting Kinases : It may inhibit specific kinases involved in cell proliferation and survival pathways, contributing to its anticancer effects .
Research Findings and Future Directions
Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Future studies will likely focus on:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
- In Vivo Studies : Evaluating efficacy and safety in animal models.
- Combination Therapies : Investigating synergistic effects when combined with existing chemotherapeutics.
Applications De Recherche Scientifique
Medicinal Chemistry
1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one has been identified as a potential candidate for the development of pharmaceuticals due to its biological activity. Research indicates that imidazolidin-2-one derivatives can act as inhibitors for various enzymes and receptors, making them valuable in drug design.
- HIV Protease Inhibition : Studies have shown that compounds with imidazolidinone structures can inhibit HIV protease, which is crucial for viral replication .
- CYP17 Inhibition : The compound has been investigated for its role as an inhibitor of CYP17, an enzyme involved in steroidogenesis, which is relevant for treating hormone-dependent cancers such as prostate cancer .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it a versatile building block for synthesizing more complex molecules.
- Pd-Catalyzed Reactions : The compound can undergo palladium-catalyzed reactions, which allow for the formation of carbon-nitrogen and carbon-carbon bonds. This capability is particularly useful in constructing complex organic frameworks .
- Synthesis of Chiral Auxiliaries : Imidazolidinones are often used as chiral auxiliaries in asymmetric synthesis, aiding in the production of enantiomerically pure compounds .
Case Study 1: Synthesis of Imidazolidinones
A study demonstrated the synthesis of various imidazolidinones via Pd-catalyzed carboamination reactions. The research highlighted the efficiency of using aryl bromides as coupling partners, achieving good yields and selectivity in producing substituted imidazolidinones . This method showcases the utility of this compound as a precursor.
Entry | Urea Source | Aryl Bromide | Product Yield (%) |
---|---|---|---|
1 | N-Allylurea | 4-Bromotoluene | 59 |
2 | N-Allylurea | 2-Bromonaphthalene | 97 |
3 | N-Allylurea | 4-Iodotoluene | 83 |
Research into the biological activity of imidazolidinone derivatives has revealed their potential as therapeutic agents. For instance, studies have focused on their efficacy against cancer cell lines, demonstrating significant inhibition of cell proliferation in hormone-dependent cancers .
Propriétés
IUPAC Name |
1-[2-bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3N2O/c11-7-5-6(10(12,13)14)1-2-8(7)16-4-3-15-9(16)17/h1-2,5H,3-4H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKYPJIMJHXLJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=C(C=C(C=C2)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.